molecular formula C13H18BrN3O B14899655 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide

5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide

Cat. No.: B14899655
M. Wt: 312.21 g/mol
InChI Key: ZCASORRGQJQDQG-UHFFFAOYSA-N
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Description

5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide is a nicotinamide derivative featuring a bromine substituent at the 5-position of the pyridine ring and a (1-ethylpyrrolidin-2-yl)methyl group attached to the amide nitrogen. Such structural features are common in medicinal chemistry for optimizing drug-like characteristics, including bioavailability and target engagement .

Properties

Molecular Formula

C13H18BrN3O

Molecular Weight

312.21 g/mol

IUPAC Name

5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H18BrN3O/c1-2-17-5-3-4-12(17)9-16-13(18)10-6-11(14)8-15-7-10/h6-8,12H,2-5,9H2,1H3,(H,16,18)

InChI Key

ZCASORRGQJQDQG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide":

  • Synthesis of Intermediates:
  • U.S. Patent US20060116519A1 describes a method for synthesizing 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which is useful as an intermediate in the preparation of {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine . This compound is a protein kinase inhibitor . The patent details methods for producing key intermediates for the synthesis of this CDK inhibitor .
  • Synthesis of Pyrimidine Derivatives:
  • Research published in Molecules (2020) details the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and the study of their anti-fibrosis activity . While this research doesn't directly use "this compound," it explores related compounds and their biological activities .
  • Anti-Fibrosis Activity:
  • The Molecules study identified compounds 12m and 12q as having the best anti-fibrosis activity, effectively inhibiting collagen expression . These compounds could potentially be developed into novel anti-fibrotic drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the bromo-nicotinamide core but differing in substituents on the amide nitrogen or pyridine ring.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Bromo-Nicotinamide Derivatives
Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide (1-Ethylpyrrolidin-2-yl)methyl C₁₄H₁₉BrN₄O 339.24 Enhanced solubility via pyrrolidine; potential CNS activity
Levosulpiride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoyl benzamide) (1-Ethylpyrrolidin-2-yl)methyl (benzamide core) C₁₅H₂₃N₃O₄S 341.43 Antipsychotic, antiemetic; D2 receptor antagonist
5-Bromo-N-(3-methylphenyl)nicotinamide () 6-Methoxy-2-oxo-1,2-dihydro-3-quinolinylmethyl + 3-methylphenyl C₂₄H₂₁BrN₄O₃ 505.36 Bulky substituents may limit membrane permeability
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide () 1-Methyl-2-(trifluoromethylsulfanyl)ethyl C₁₀H₁₀BrF₃N₂OS 343.16 High lipophilicity; potential metabolic stability
5-Bromo-N,N-diethylnicotinamide () Diethyl C₁₀H₁₂BrN₂O 257.12 Simplified structure; lower molecular weight
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide () Pyridin-3-ylmethyl C₁₃H₁₁BrN₄O 327.16 Heteroaromatic substituent; possible π-π interactions

Functional Group Analysis

  • Pyrrolidine Derivatives : The target compound and Levosulpiride both incorporate a pyrrolidine ring, which improves solubility and conformational flexibility. However, Levosulpiride’s benzamide core and sulfamoyl group confer distinct D2 receptor antagonism, whereas the bromo-nicotinamide core may target different pathways .
  • Aromatic vs. This affects membrane permeability and metabolic stability .
  • Trifluoromethylsulfanyl groups () further increase lipophilicity and resistance to oxidative metabolism .

Pharmacological Implications

  • Metabolic Stability: Bulkier substituents (e.g., quinolinylmethyl in ) may reduce metabolic clearance but could also limit oral bioavailability due to poor absorption .

Biological Activity

5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure:
The compound features a bromine atom at the 5-position of the nicotinamide ring, with an ethylpyrrolidine moiety attached via a methyl linker. This unique structure may contribute to its biological properties.

Synthesis Methods:
The synthesis of this compound typically involves multiple steps, including:

  • Bromination : Introduction of the bromine atom into the nicotinamide structure.
  • Alkylation : Attaching the ethylpyrrolidine group through nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria. For instance, derivatives with similar structural motifs have shown effectiveness against Streptococcus pneumoniae and Streptococcus pyogenes, which are known for their resistance to conventional antibiotics .

Case Study:
In a comparative analysis, a related compound demonstrated potent antibacterial activity against resistant bacteria, suggesting that the structural features of this compound may also confer similar properties. The study revealed that modifications in the alkyl chain length and branching could enhance antibacterial efficacy, indicating a structure-activity relationship (SAR) worth exploring further .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of nicotinamide derivatives. For example, 1-methylnicotinamide (MNA), a metabolite of nicotinamide, has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages . It is plausible that this compound may exhibit similar mechanisms due to its structural similarities.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential mechanisms include:

  • Inhibition of Bacterial Growth : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Modulation of Inflammatory Pathways : By affecting cyclooxygenase (COX) pathways and prostaglandin production, which are crucial in inflammatory responses .

Table 1: Biological Activity Comparison

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialStreptococcus pneumoniae
1-MethylnicotinamideAnti-inflammatoryMacrophages
Related DerivativeAntibacterialStreptococcus pyogenes

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